molecular formula C18H24F4O3S B3139932 2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate CAS No. 477860-09-6

2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate

Cat. No. B3139932
CAS RN: 477860-09-6
M. Wt: 396.4 g/mol
InChI Key: ZXEGUJOVINIDKD-UHFFFAOYSA-N
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Description

“2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate” is a chemical compound with the CAS number 477860-09-6 . It has a molecular formula of C18H24F4O3S and a molecular weight of 396.44 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The boiling point is not specified .

Scientific Research Applications

Fluorine-18 Labeling for Radiopharmaceuticals

Aryltrimethylammonium trifluoromethanesulfonates, including compounds structurally related to 2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate, have been investigated for their use in aromatic nucleophilic substitution with [18F]fluoride. This process is significant in the synthesis of radiopharmaceuticals such as [18F]GBR 13119, a potential tracer for dopamine uptake systems in medical imaging (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Electrophilic Fluorination in Organic Synthesis

Compounds like this compound play a crucial role in electrophilic fluorination reactions. This process is essential in creating a variety of fluorinated organic compounds, which are often used in the synthesis of biologically active substances (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1996).

Liquid Phase Fluorination of Fluoroaromatics

The liquid phase fluorination of fluoroaromatics, using compounds akin to this compound, is another significant area of research. This methodology facilitates the synthesis of functionalized perfluorocyclohexanes, which have applications in various fields, including material sciences (Fielding & Shirley, 1991).

Development of Fluorinated Liquid Crystals

Fluorinated compounds related to this compound are used in the development of fluorinated liquid crystal mixtures. These mixtures exhibit unique dielectric properties and have potential applications in the field of electronic displays and other optical technologies (Ma, Xu, Okada, Onnagawa, Sugimori, & Toriyama, 2013).

Fluorination Technology for Lithium Battery Materials

Direct fluorination techniques, involving compounds similar to this compound, are pivotal in creating materials for lithium-ion batteries. This approach leads to the development of additives and intermediates that enhance the performance and longevity of lithium batteries (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources .

properties

IUPAC Name

[2-fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F4O3S/c1-2-3-13-4-6-14(7-5-13)8-9-15-10-11-17(16(19)12-15)25-26(23,24)18(20,21)22/h10-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGUJOVINIDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2=CC(=C(C=C2)OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137413
Record name 2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477860-09-6
Record name 2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477860-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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